Home > Products > Screening Compounds P88125 > 3-Methoxy-4,5-methylenedioxy-N-methylamphetamine
3-Methoxy-4,5-methylenedioxy-N-methylamphetamine - 172518-52-4

3-Methoxy-4,5-methylenedioxy-N-methylamphetamine

Catalog Number: EVT-10897323
CAS Number: 172518-52-4
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-methoxy-4,5-methylenedioxy-N-methylamphetamine can be accomplished through several methods. One notable approach involves the use of myristicin as a starting material. Myristicin undergoes a series of reactions including hydrobromination and subsequent displacement with methylamine to yield the desired compound. This method has been characterized using gas chromatography-mass spectrometry to analyze the intermediates and final products .

Another common synthesis pathway utilizes commercially available 3-methoxy-4,5-methylenedioxybenzaldehyde. This aldehyde can be converted into various amine derivatives through reductive amination processes. The synthesis typically involves the formation of an intermediate that is then reduced to produce 3-methoxy-4,5-methylenedioxy-N-methylamphetamine .

Molecular Structure Analysis

The molecular formula of 3-methoxy-4,5-methylenedioxy-N-methylamphetamine is C11H15NO3C_{11}H_{15}NO_3, with a molar mass of approximately 209.245g/mol209.245\,g/mol. The structure features a methoxy group and a methylenedioxy bridge that are characteristic of this class of compounds. The three-dimensional conformation can be represented using various structural models such as SMILES or InChI formats for computational studies .

Structural Data

  • Chemical Formula: C11H15NO3C_{11}H_{15}NO_3
  • Molar Mass: 209.245g/mol209.245\,g/mol
  • SMILES Notation: CCOC1=C(C=C(C=C1OCC)O)O
Chemical Reactions Analysis

The primary chemical reactions involving 3-methoxy-4,5-methylenedioxy-N-methylamphetamine focus on its interactions with neurotransmitter systems in the brain. The compound acts predominantly as a serotonin releasing agent and has shown minimal effects on dopamine release. This selectivity highlights its potential applications in psychotherapeutic contexts .

Key Reactions

  • Reductive Amination: Conversion from aldehyde precursors to amine derivatives.
  • Hydrobromination: Initial step in synthesizing from myristicin.
  • Gas Chromatography-Mass Spectrometry: Used for analyzing reaction products and intermediates.
Mechanism of Action

The mechanism of action for 3-methoxy-4,5-methylenedioxy-N-methylamphetamine primarily involves its interaction with serotonin receptors, specifically acting as a 5-HT2A receptor agonist. This interaction leads to increased serotonin release in the synaptic cleft, contributing to its empathogenic effects. Studies have indicated that it does not significantly affect dopamine pathways, distinguishing it from other similar compounds like MDMA .

Mechanistic Details

  • Serotonin Release: Acts as a non-neurotoxic serotonin releasing agent.
  • Receptor Interaction: Agonism at 5-HT2A receptors responsible for psychedelic effects.
Physical and Chemical Properties Analysis

The physical properties of 3-methoxy-4,5-methylenedioxy-N-methylamphetamine include its solubility in organic solvents and its stability under standard laboratory conditions. Chemically, it exhibits characteristics typical of amphetamines but with unique modifications due to the methylenedioxy group.

Relevant Data

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in ethanol and other organic solvents.
  • Stability: Stable under standard conditions but sensitive to light and moisture.
Applications

Scientific Uses

  • Psychotherapy: Potential applications in enhancing therapeutic communication.
  • Research: Studied for its effects on serotonin systems and potential therapeutic benefits.
Historical Context and Discovery of 3-Methoxy-4,5-methylenedioxy-N-methylamphetamine

Early Synthesis and Patent Literature

The initial scientific documentation of 3-Methoxy-4,5-methylenedioxy-N-methylamphetamine (commonly referred to as MMDMA or 5-MeO-MDMA) dates back to pivotal mid-20th century research in psychopharmacology. The compound was first synthesized and characterized in 1964 by Alexander Shulgin, who identified its psychotomimetic properties in a landmark publication in Nature [7]. Shulgin's methodology employed a multi-step synthesis beginning with piperonal (3,4-methylenedioxybenzaldehyde), involving a Henry reaction with nitroethane to form a nitrostyrene intermediate, followed by reduction strategies to yield the target amphetamine derivative [1] [7]. This synthetic route mirrored approaches used for structurally analogous compounds like 3,4-methylenedioxymethamphetamine (MDMA), but introduced a methoxy group at the 5-position of the methylenedioxybenzene ring system—a modification hypothesized to alter receptor binding affinity and psychedelic potency [1] [3].

Patent literature from the 1970s reveals continued interest in methylenedioxy-substituted amphetamines, particularly by military and forensic chemistry programs. While explicit patents for MMDMA itself are scarce in public domain databases, its structural analogs feature prominently in investigations of truth serums and incapacitating agents. For instance, Edgewood Arsenal researchers explored modifications to the phenylisopropylamine core to manipulate psychoactive profiles, with MMDMA representing a logical extension of this work given its structural position between mescaline (5-HT₂ₐ agonist) and MDMA (serotonin releaser) [8] [10]. Analytical chemistry publications from this era further refined synthetic protocols and characterization methods; Bailey et al. (1976) detailed chromatographic techniques for identifying N-methylated analogs of hallucinogenic amphetamines including MMDMA, establishing forensic identification baselines [2].

Table 1: Key Structural Features of MMDMA Compared to Related Compounds

CompoundSystematic NameSubstituents (Position)Core Structure
MMDMA3-Methoxy-4,5-methylenedioxy-N-methylamphetamineMethoxy (5), Methylenedioxy (3,4), N-MethylSubstituted amphetamine
MDMA3,4-MethylenedioxymethamphetamineMethylenedioxy (3,4), N-MethylSubstituted amphetamine
MMDA3-Methoxy-4,5-methylenedioxyamphetamineMethoxy (5), Methylenedioxy (3,4)Substituted amphetamine
Mescaline3,4,5-TrimethoxyphenethylamineMethoxy (3,4,5)Phenethylamine

Emergence in Designer Drug Markets

MMDMA emerged sporadically in illicit markets beginning in the late 20th century, typically misrepresented as "ecstasy" (MDMA) or sold under obscure street names like "Triple-M." Its appearance coincided with regulatory crackdowns on MDMA manufacturing precursors (e.g., safrole and piperonal), which prompted clandestine chemists to explore structurally distinct yet legally unregulated alternatives [1] [9]. Analytical forensic reports from the 1990s and early 2000s documented seizures of MMDMA in Europe and North America, though it remained relatively rare compared to dominant designer stimulants like 3,4-methylenedioxy-N-ethylamphetamine (MDEA) or para-methoxymethamphetamine (PMMA) [4] [9].

The compound's legal status evolved rapidly following its detection in recreational drug supplies. Initially unscheduled in many jurisdictions, MMDMA became subject to control under generic legislation targeting structural analogs of prohibited substances. For example, the U.S. Drug Enforcement Administration leveraged the Federal Analog Act (1986) to prosecute cases involving MMDMA by classifying it as a "substantially similar" derivative of Schedule I amphetamines [2] [6]. Similarly, the UK designated it a Class A drug under the Misuse of Drugs Act 1971, while Australia included it in Schedule 9 of the Poisons Standard [2] [10]. This regulatory trajectory exemplifies the "cat-and-mouse" dynamic between clandestine chemists and drug control agencies—as novel substitutions (e.g., methoxy groups replacing halogens or alkyl chains) were deployed to circumvent existing chemical control lists [9].

Properties

CAS Number

172518-52-4

Product Name

3-Methoxy-4,5-methylenedioxy-N-methylamphetamine

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12/h5-6,8,13H,4,7H2,1-3H3

InChI Key

XEULPLUJSUSGMX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.